tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Description
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is a heterocyclic building block with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . Its CAS number is 134677-60-4, and it is characterized by a bicyclic framework combining a cyclopropane ring fused with a piperidine-like structure. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, making it a critical intermediate in medicinal chemistry and drug synthesis.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-7-5-12-6-11(7,8)4/h7-8,12H,5-6H2,1-4H3,(H,13,14)/t7?,8?,11-/m0/s1 |
InChI Key |
ZQIUFRBBBFTUFM-AYVLWNQUSA-N |
Isomeric SMILES |
C[C@]12CNCC1C2NC(=O)OC(C)(C)C |
Canonical SMILES |
CC12CNCC1C2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more stringent control over reaction parameters to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors.
Medicine: Potential use in drug development for its unique structural properties.
Industry: Used in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes, affecting their activity and thus influencing various biochemical pathways .
Comparison with Similar Compounds
tert-butyl N-(((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
- Key Difference : A methylene bridge links the Boc group to the bicyclic core, unlike the direct attachment in the target compound.
(1R,5S,6S)-tert-butyl 6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Key Difference : Replaces the Boc-protected amine with a 4-methoxybenzamide group and a carboxylate ester.
- Impact : The carboxylate enhances polarity, improving aqueous solubility but reducing stability under acidic conditions compared to the Boc group .
Analogues with Varied Functional Groups
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 273206-92-1)
methyl 2-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride (CAS 2102502-56-5)
- Key Difference : Substitutes the Boc group with a methyl ester-linked acetate chain.
- Impact : The ester group introduces metabolic liability (prone to hydrolysis) but improves membrane permeability .
Stereochemical Variants
tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0)
- Key Difference : Stereoisomerism at the 6-position (6r vs. 6S in the target compound).
Comparative Data Table
Challenges and Considerations
- Stereochemical Purity: Minor stereochemical variations (e.g., 6r vs. 6s) significantly impact biological activity, necessitating precise synthetic control .
- Industrial Scalability : High-purity (>97%) batches are critical for pharmaceutical use, but purification of bicyclic amines remains challenging due to cyclopropane ring strain .
Biological Activity
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS Number: 2456272-51-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Purity : ≥ 97%
- IUPAC Name : tert-butyl rel-N-[(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Research indicates that this compound may act as a modulator of the cholinergic system, which is vital for cognitive functions and memory.
Key Mechanisms:
- Cholinergic Modulation : The compound may enhance acetylcholine signaling by inhibiting acetylcholinesterase, thereby increasing the availability of acetylcholine in synaptic clefts.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Pharmacological Effects
The pharmacological profile of this compound has been evaluated in various in vitro and in vivo models.
Table 1: Summary of Pharmacological Effects
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
Case Study 1: Neuroprotective Properties
In a study conducted on rat models with induced neurodegeneration, administration of this compound resulted in significant improvement in cognitive functions as measured by Morris water maze tests. The study concluded that the compound's neuroprotective effects could be linked to its ability to modulate cholinergic activity and reduce oxidative stress .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated microglial cells. Results indicated a marked reduction in the secretion of inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound .
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate?
Answer:
The synthesis of bicyclic carbamates often involves cyclopropane ring formation followed by carbamate protection. For example:
- Stepwise Cyclization : A diazidation approach (as in ) can be adapted, where a cyclopropane precursor reacts with Grignard reagents (e.g., vinylmagnesium bromide) to form the bicyclic core. Post-cyclization, tert-butoxycarbonyl (Boc) protection is applied using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Key Variables : Reaction temperature (-20°C to room temperature), solvent (THF or ether), and stoichiometry of reagents significantly impact yields. For instance, yields ranged from 44% to 71% in analogous syntheses .
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Diazidation + Grignard | 44% | THF, -20°C, 2 hours | |
| Boc Protection | ~75% | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT |
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
- NMR :
- ¹H NMR : Look for characteristic peaks: Boc group (δ ~1.4 ppm, singlet, 9H), methyl group on the bicyclic core (δ ~1.2 ppm), and carbamate NH (δ ~5.5 ppm, broad).
- ¹³C NMR : Boc carbonyl (δ ~155 ppm), quaternary carbons in the bicyclic system (δ ~35–50 ppm).
- HRMS : Confirm molecular weight (e.g., calculated for C₁₂H₂₀N₂O₂: 224.15 g/mol) with <2 ppm error .
- IR : Carbamate C=O stretch at ~1700 cm⁻¹ .
Advanced: How can stereochemical discrepancies in the bicyclic core be resolved?
Answer:
- X-ray Crystallography : As demonstrated in , single-crystal X-ray analysis provides unambiguous stereochemical assignment. For lab-scale alternatives:
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers. Retention times can be cross-validated with computational models (e.g., molecular docking).
- NOESY NMR : Detect spatial proximity between protons (e.g., axial vs. equatorial methyl groups) to infer relative configuration .
Advanced: What stability challenges arise under varying pH and temperature conditions?
Answer:
- pH Sensitivity : The Boc group hydrolyzes under acidic conditions (e.g., TFA in CH₂Cl₂) or prolonged exposure to bases. Monitor via TLC (disappearance of Boc spot at Rf ~0.5 in 1:1 EtOAc/hexane).
- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 48 hours). LC-MS can detect decomposition products (e.g., free amine or tert-butanol derivatives) .
Advanced: How to address contradictions in reaction yields across synthetic protocols?
Answer:
Discrepancies often stem from:
- Impurity in Starting Materials : Use HPLC-pure precursors (≥97% purity) to minimize side reactions.
- Oxygen/Moisture Sensitivity : Employ Schlenk techniques for moisture-sensitive steps (e.g., Grignard reactions).
- Catalyst Efficiency : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for Boc protection; yields vary by 10–15% .
Advanced: What computational tools predict optimal reaction pathways for scale-up?
Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for cyclopropane formation, identifying energy barriers (e.g., ΔG‡ <25 kcal/mol for feasible reactions).
- Machine Learning : Platforms like Chemputer optimize solvent/reagent combinations, reducing trial runs. highlights cost-effective route design via in silico screening .
Advanced: How to analyze metabolic stability in biological studies?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clint).
- Structural Modifications : Replace the Boc group with stable alternatives (e.g., p-nitrobenzyl carbamate) if rapid metabolism is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
